Dimethyl (2-(phenylthio)ethyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84803-47-4 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
dimethyl 2-(2-phenylsulfanylethyl)propanedioate |
InChI |
InChI=1S/C13H16O4S/c1-16-12(14)11(13(15)17-2)8-9-18-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
SRAYJSYVBOONEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 2 Phenylthio Ethyl Malonate
Direct Alkylation of Dimethyl Malonate with Phenylthioethyl Electrophiles
The most traditional and straightforward route to dimethyl (2-(phenylthio)ethyl)malonate involves the direct alkylation of dimethyl malonate. This method relies on the generation of a malonate enolate, which then acts as a nucleophile to displace a leaving group on a suitable phenylthioethyl electrophile.
Classical Base-Promoted Alkylation Approaches
The cornerstone of this methodology is the deprotonation of the acidic α-hydrogen of dimethyl malonate (pKa ≈ 13) to form a resonance-stabilized enolate. libretexts.org This is typically accomplished using a strong base. Common bases employed for this transformation include sodium ethoxide (NaOEt) and sodium hydride (NaH). libretexts.orgprepchem.com The choice of base and solvent is crucial for the reaction's success. Sodium ethoxide is often used in ethanol, its conjugate acid, while the more powerful sodium hydride is typically used in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). prepchem.com
The electrophile is typically a 2-(phenylthio)ethyl halide, such as 2-chloroethyl phenyl sulfide (B99878) or 2-bromoethyl phenyl sulfide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the malonate enolate attacks the electrophilic carbon atom bearing the halide, displacing it to form the new carbon-carbon bond.
Representative Reaction Conditions:
| Base | Solvent(s) | Electrophile | Temperature | Notes |
| Sodium Ethoxide | Ethanol | 2-Chloroethyl phenyl sulfide | Reflux | A standard and cost-effective method. |
| Sodium Hydride | DMF/Benzene (B151609) | 2-(Bromomethyl)biphenyl* | 0 °C to RT | Allows for reaction at lower temperatures. prepchem.com |
| Potassium Carbonate | Acetone | Alkyl Halide | Reflux | A milder base, often suitable for sensitive substrates. |
| Note: This table entry describes a similar alkylation of diethyl malonate for context on reaction conditions. prepchem.com |
Mechanistic Considerations and Yield Optimization
The direct alkylation of dimethyl malonate is governed by the principles of SN2 reactions. libretexts.org For optimal yields, several factors must be considered. The electrophile should be a primary or secondary halide to minimize competing elimination reactions (E2), which would lead to the formation of phenyl vinyl sulfide and regenerate the malonate starting material. libretexts.org
A primary challenge in malonic ester synthesis is the potential for dialkylation. After the first successful alkylation, the product, this compound, still possesses one acidic α-hydrogen. This hydrogen can be removed by any excess base present in the reaction mixture, generating a new enolate that can react with a second molecule of the electrophile. To suppress this side reaction, it is common to use a slight excess of the malonate starting material or to carefully control the stoichiometry of the base, using only one equivalent.
Another strategy to optimize yield is the careful selection of the base. Very strong bases like sodium hydride ensure the complete and rapid conversion of dimethyl malonate to its enolate, minimizing the concentration of the starting dicarbonyl compound which could potentially act as a nucleophile itself in other side reactions. libretexts.org The reaction temperature is also a critical parameter; higher temperatures can favor elimination and other side reactions, while lower temperatures may lead to sluggish reaction rates.
Radical-Mediated Coupling Strategies
Moving beyond ionic pathways, radical-mediated reactions offer an alternative logic for constructing the target molecule. These methods involve the generation of carbon-centered radicals that can participate in C-C bond-forming events.
Exploration of Giese-Type Reactions for Carbon-Carbon Bond Formation
The Giese reaction is a powerful tool for forming C-C bonds via the intermolecular addition of a carbon-centered radical to an electron-deficient alkene. rsc.org In the context of synthesizing this compound, one could envision two primary Giese-type disconnections.
One approach would involve the generation of a malonate radical, which would then add to phenyl vinyl sulfide. The malonate radical can be generated from a precursor like bromomalonate via single-electron transfer (SET) from a photocatalyst or a chemical reductant. Alternatively, a phenylthioethyl radical could be generated from a suitable precursor (e.g., a Barton ester derived from 3-(phenylthio)propanoic acid) and added to a Michael acceptor like dimethyl methylidenemalonate. The quest for milder and more sustainable methods has led to a resurgence in radical chemistry, with carboxylic acids being seen as attractive radical precursors. rsc.org
While specific literature examples detailing the synthesis of this compound via a Giese reaction are not prevalent, the general principles are well-established for similar systems. For instance, a Giese Free Radical Synthesis has been reported for the diethyl ester analog, diethyl [2-(phenylthio)ethyl]malonate, using triethyl borane. chemicalbook.com
Photoredox and Related Catalysis in Radical Pathways
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, providing a mild and efficient means to generate radical intermediates. nih.govacs.org This approach offers a catalytic route to access the same key radical intermediates discussed in the Giese reaction. acs.org
For example, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable precursor to generate a radical. nih.gov A potential pathway could involve the reductive generation of a malonate radical from dimethyl bromomalonate using a photocatalyst like Ru(bpy)₃²⁺ or an organic dye. nih.govacs.org This radical could then be trapped by phenyl vinyl sulfide.
Conversely, a photoredox cycle could be used to generate a phenylthioethyl radical. The success of these processes often relies on the catalytic generation of radicals in a controlled manner, which minimizes deleterious side reactions like dimerization. acs.org The development of dual catalytic systems, for instance combining photoredox catalysis with another catalytic cycle, has further expanded the scope of these transformations.
Transition-Metal Catalyzed Functionalization Routes
Transition-metal catalysis provides a diverse and powerful platform for C-C bond formation. While direct arylation of malonates often requires specific conditions due to the relative weakness of aryl halides as electrophiles, related cross-coupling strategies are highly effective for alkylation. wikipedia.org
For the synthesis of this compound, a palladium-catalyzed reaction, such as a variation of the Tsuji-Trost allylic alkylation, could be envisioned if an appropriate allylic substrate were used. More directly, palladium-catalyzed coupling reactions of 2-vinylphenyl triflates with malonate esters have been shown to provide malonate-substituted benzocyclobutenes, demonstrating the feasibility of Pd-catalyzed C-C bond formation with malonate nucleophiles. nih.gov
Copper-catalyzed reactions have also proven effective for the arylation and alkylation of malonates. wikipedia.org A copper catalyst could potentially facilitate the coupling of a phenylthioethyl electrophile with dimethyl malonate under milder conditions than the classical base-promoted methods. These reactions often exhibit high functional group tolerance and can proceed with high efficiency.
Rhodium-Catalyzed Thiolation Reactions and Analogous Transformations
Rhodium-catalyzed reactions represent a powerful tool for the formation of carbon-sulfur (C-S) bonds, a critical step in the synthesis of thioethers like this compound. researchgate.net These methods often provide high efficiency and selectivity under mild conditions. researchgate.net The hydrothiolation of unsaturated systems, such as alkynes or allenes, with thiols is a particularly atom-economic approach catalyzed by rhodium complexes. researchgate.netorganic-chemistry.org
One potential pathway to this compound involves the rhodium-catalyzed Michael addition of thiophenol to dimethyl 2-ethylidenemalonate. While direct literature on this specific transformation is sparse, analogous rhodium-catalyzed hydrothiolation reactions provide a strong precedent. For instance, rhodium complexes have been shown to be highly active catalysts for alkyne hydrothiolation with both alkyl and aryl thiols. scilit.comresearcher.life The catalyst system TpRh(PPh₃)₂ (where Tp = hydrotris(3,5-dimethylpyrazolyl)borate) is highly active for this purpose, proceeding with excellent regioselectivity for alkyl thiols. organic-chemistry.orgresearcher.life
Research has also demonstrated the utility of other rhodium catalysts in C-S bond formation. researchgate.net For example, the combination of RhH(PPh₃)₄ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) effectively catalyzes the reaction between silylacetylenes and dialkyl disulfides. nih.gov This reaction proceeds via a reversible C-S bond formation involving C-H and S-S bond metathesis. nih.gov Such catalytic systems highlight the versatility of rhodium in mediating the formation of thioethers from various sulfur sources and organic substrates. researchgate.net
Table 1: Selected Rhodium Catalysts in C-S Bond Formation
| Catalyst/System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Tp*Rh(PPh₃)₂ | Alkynes, Alkyl/Aryl Thiols | Branched Alkyl Vinyl Sulfides | High activity and regioselectivity, especially with alkyl thiols. organic-chemistry.orgscilit.comresearcher.life |
| RhH(PPh₃)₄ / dppf | Silylacetylenes, Dialkyl Disulfides | 1-Alkylthio-2-silyl-ethynes | Proceeds via equilibrating C-H and S-S bond metathesis. nih.gov |
| Rhodium(I)-oxygen adduct with CNC-pincer ligand | Alkynes, Thiols | α-Vinyl Sulfides | Air-stable catalyst with excellent selectivity. researchgate.net |
Palladium-Catalyzed Substitution or Cross-Coupling Reactions
Palladium catalysis offers a versatile and widely used platform for the synthesis of aryl thioethers and for the arylation of malonate esters, both of which are relevant strategies for constructing this compound. nih.govnih.gov The Buchwald-Hartwig amination reaction has been successfully adapted for C-S cross-coupling, enabling the formation of aryl thioethers from aryl halides and thiols. acsgcipr.org
This transformation typically involves a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org The general mechanism begins with the oxidative addition of the palladium(0) species into the aryl halide bond, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. acsgcipr.orgyoutube.com The choice of ligand is critical for a successful reaction, with sterically hindered phosphine ligands such as Xantphos often being employed to facilitate the catalytic cycle. nih.gov Recent developments have focused on creating more sustainable and efficient catalytic systems, sometimes utilizing nanoparticles or designing reactions that can be performed in greener solvents like water. acsgcipr.orgyoutube.com
An alternative palladium-catalyzed route involves the α-arylation of a malonate ester. Research has shown that palladium catalysts, in combination with sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands, can effectively couple aryl bromides and chlorides with dialkyl malonates. nih.gov This method allows for the direct formation of a carbon-carbon bond at the α-position of the malonate. nih.gov
Table 2: Palladium-Catalyzed Reactions for Aryl Thioether and Aryl Malonate Synthesis
| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Features |
|---|---|---|---|
| C-S Cross-Coupling | Aryl Halide, Thiol | Pd₂(dba)₃ / Xantphos | Forms aryl thioethers; broad substrate scope and functional group tolerance. nih.govacsgcipr.org |
| α-Arylation of Malonates | Aryl Bromide/Chloride, Dialkyl Malonate | Pd(OAc)₂ / P(t-Bu)₃ | Couples electron-rich and electron-poor aryl halides with malonates. nih.gov |
| Carbonylative Thioesterification | Aryl Halide, Thioether, CO | PdCl₂ / Xantphos | Forms aryl thioesters in a carbonylative coupling process. nih.gov |
Chemoenzymatic and Asymmetric Synthetic Pathways to Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues, particularly those with a stereocenter at the α-carbon of the malonate, is of significant interest for building complex chiral molecules. nih.gov Chemoenzymatic and asymmetric catalytic methods provide powerful strategies to access these valuable building blocks with high enantioselectivity. nih.govnih.gov
One of the most common methods to obtain chiral malonates is through the enzymatic resolution of racemic mixtures. nih.gov Lipases, for example, can selectively hydrolyze one enantiomer of a racemic malonate ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed product. nih.gov Another approach involves the asymmetric α-alkylation of a malonate precursor. This has been achieved with high efficiency using organocatalysis, specifically through phase-transfer catalysis (PTC). nih.govfrontiersin.org In this method, a chiral quaternary ammonium (B1175870) salt acts as a phase-transfer catalyst, directing an incoming alkyl group to one face of the malonate enolate, thereby creating a chiral quaternary carbon center with high enantiomeric excess (ee). nih.govfrontiersin.org For instance, the α-alkylation of specific tert-butyl malonates using a binaphthyl-modified chiral phase-transfer catalyst has yielded α,α-dialkylmalonates in high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.org
Chemoenzymatic strategies can combine the selectivity of enzymes with the efficiency of chemical transformations. nih.govrsc.org A synthetic route could involve an enzymatic desymmetrization of a prochiral malonate derivative, followed by chemical modifications to install the (2-(phenylthio)ethyl) side chain. For example, a lipase-mediated Baeyer-Villiger oxidation has been used as a key step in the synthesis of chiral epoxides from a renewable starting material, which are versatile synthetic precursors. mdpi.comnih.gov Such multi-step chemoenzymatic sequences are increasingly utilized in the synthesis of complex natural products and pharmaceuticals. nih.govrsc.org
Table 3: Asymmetric and Chemoenzymatic Approaches to Chiral Malonate Analogues
| Method | Strategy | Catalyst/Enzyme (Example) | Outcome |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis (PTC) | Enantioselective α-alkylation of α-alkylmalonates | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Chiral α,α-dialkylmalonates with up to 99% yield and 98% ee. nih.govfrontiersin.org |
| Enzymatic Kinetic Resolution | Selective transformation of one enantiomer | Lipase PS | Separation of enantiomers, achieving high enantiopurity for the resolved products. nih.gov |
| Chemoenzymatic Cascade | Sequential biocatalytic reactions | Ene Reductase (ERED) / Imine Reductase (IRED) | Synthesis of chiral amines with excellent ee (>99%), which can be precursors for more complex molecules. rsc.org |
Considerations in Industrial-Scale Synthesis (e.g., related to dimethyl malonate production)
The industrial-scale synthesis of this compound is intrinsically linked to the production of its key precursor, dimethyl malonate. The commercial viability of the final product depends heavily on an efficient, cost-effective, and environmentally responsible manufacturing process for this starting material. chemicalbook.com
Historically, the dominant industrial method for producing dimethyl malonate has been the cyanide esterification process. chemicalbook.com This route typically starts with chloroacetic acid, which is neutralized and then reacted with sodium cyanide to form sodium cyanoacetate. This intermediate is subsequently hydrolyzed and then esterified with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com While this technology is mature and allows for stable production, it presents significant challenges. chemicalbook.com The process is lengthy and involves the use of highly toxic sodium cyanide, which poses serious safety and environmental risks. chemicalbook.com Furthermore, it generates a large amount of salt waste that requires complex treatment. chemicalbook.com
To address these drawbacks, alternative synthetic routes have been explored. An improved method involves introducing hydrogen chloride gas into a mixture of cyanoacetic acid and sodium chloride, which avoids a problematic distillation step and reduces the amount of sulfuric acid and wastewater generated. google.com Another approach is the catalytic carbonylation of a chloroacetate (B1199739) with carbon monoxide and methanol. chemicalbook.comgoogle.com While technologically advanced, this one-step process requires harsh reaction conditions and complex infrastructure, which has hindered its widespread industrialization. chemicalbook.com
For the final steps of synthesizing this compound, considerations would include catalyst choice, recovery, and recycling (especially for precious metals like palladium or rhodium), solvent selection to minimize environmental impact, and process optimization to maximize yield and purity while ensuring safety. acsgcipr.org For example, the chlorination of dimethyl malonate to produce intermediates has been scaled up to pilot plant levels, with a focus on controlling impurity formation and developing scalable reprocessing protocols to achieve high purity ( >95%).
Table 4: Comparison of Industrial Synthesis Methods for Dimethyl Malonate
| Method | Key Raw Materials | Advantages | Disadvantages |
|---|---|---|---|
| Cyanide Esterification | Chloroacetic acid, Sodium cyanide, Methanol | Mature, established technology. chemicalbook.com | Long process, uses highly toxic reagents, significant waste generation. chemicalbook.com |
| Catalytic Carbonylation | Chloroacetate, Carbon monoxide, Methanol | Technologically advanced, one-step synthesis. chemicalbook.comgoogle.com | Harsh reaction conditions, complex process, difficult to industrialize. chemicalbook.com |
| Improved Cyanide Process | Cyanoacetic acid, HCl, Methanol | Reduced sulfuric acid use, less wastewater, higher yield. google.com | Still relies on cyanide-derived starting materials. |
Elucidating the Reactivity Profile and Chemical Transformations of Dimethyl 2 Phenylthio Ethyl Malonate
Nucleophilic Reactivity of the Stabilized Malonate Carbanion
The presence of two electron-withdrawing methyl ester groups significantly increases the acidity of the methylene (B1212753) protons (the α-hydrogens) of the malonate unit. libretexts.org This allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This carbanion serves as a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Reactions: Alkylations, Arylations, and Acylations
The stabilized carbanion of dimethyl (2-(phenylthio)ethyl)malonate is a potent nucleophile for alkylation reactions. It can react with a range of alkyl halides, typically primary or secondary, in a classic SN2 fashion to introduce a new alkyl substituent at the α-position. libretexts.org While direct arylation of malonate esters can be challenging due to the weaker electrophilicity of aryl halides, copper-catalyzed methods have been developed to facilitate this transformation. wikipedia.org Acylation reactions, introducing an acyl group, can also be achieved, further functionalizing the malonate core.
Table 1: Representative C-C Bond Forming Reactions with Malonate Esters
| Reaction Type | Malonate Derivative | Electrophile/Reagent | Catalyst/Base | Product Type | Ref. |
| Alkylation | Diethyl malonate | 1,6-dichlorohexane | Potash, Polyethylene glycol monomethyl ether | 2-(6-chlorohexyl)-diethyl malonate | google.com |
| Alkylation | Diethyl malonate | Benzyl chloride | Triethylbenzylammonium chloride (TEBAC) | Monobenzylated 1,3-diketone derivative | researchgate.net |
| Arylation | Diethyl malonate | Aryl halide | Copper(I) iodide, Caesium carbonate | Diethyl phenylmalonate | wikipedia.org |
| Acylation | Diethyl malonate | Acyl Chloride | Magnesium ethoxide | β-keto ester |
Stereoselective Michael Additions with Electron-Deficient Olefins
The malonate enolate derived from this compound can act as a Michael donor, participating in conjugate additions to α,β-unsaturated carbonyl compounds and other electron-deficient olefins (Michael acceptors). libretexts.org These reactions are powerful tools for forming 1,5-dicarbonyl compounds and related structures. libretexts.org The development of organocatalysis has enabled highly stereoselective Michael additions. nih.govrsc.org Chiral catalysts, such as squaramides or cinchonine (B1669041) derivatives, can direct the approach of the nucleophile to the acceptor, resulting in the formation of specific stereoisomers with high enantiomeric or diastereomeric excess. nih.govrsc.org This is particularly valuable in the synthesis of chiral molecules like derivatives of γ-aminobutyric acid (GABA). nih.gov
Table 2: Examples of Michael Acceptors and Donors
| Michael Acceptors | Michael Donors |
| Propenal | β-Diketone |
| 3-Buten-2-one | β-Keto ester |
| Ethyl propenoate | Diethyl malonate |
| Propenenitrile | β-Keto nitrile |
| Nitroethylene | Nitro compound |
This table is adapted from data presented in a study on Michael reactions. libretexts.org
Transformations Involving the Phenylthioethyl Group
The phenylthioethyl side chain offers additional reaction handles, distinct from the malonate chemistry, allowing for selective modifications of the molecule.
Exploitation of the Thioether Moiety in Radical Generation and Termination
Free radical reactions typically proceed through three main stages: initiation, propagation, and termination. youtube.comyoutube.com Initiation involves the formation of a radical from a non-radical species, often induced by heat or light. youtube.comlibretexts.org Propagation is a chain reaction process where a radical reacts to form a new radical. youtube.com Termination occurs when two radicals combine, ending the chain reaction. youtube.com While specific studies detailing the direct use of the phenylthioethyl group in this compound for radical generation are not prevalent in the initial search, thioethers, in general, can participate in radical processes. The carbon-sulfur bond can be targeted in radical reactions, and the sulfur atom can influence the stability of adjacent radicals.
Controlled Oxidation and Reduction of the Sulfur Center
The sulfur atom in the thioether group is susceptible to oxidation. masterorganicchemistry.com It can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. masterorganicchemistry.com The reactivity of thioethers towards oxidation is influenced by the electronic properties of their substituent groups; electron-donating groups can increase the nucleophilicity of the sulfur atom, accelerating oxidation. nih.gov Common oxidants include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comnih.gov This transformation from a relatively nonpolar thioether to a polar sulfoxide or sulfone can be exploited in designing stimuli-responsive materials. nih.gov Conversely, the resulting sulfoxides can be reduced back to the thioether, offering a switchable functional group.
Table 3: Oxidation States of the Sulfur Center
| Functional Group | Oxidation State of Sulfur | Key Characteristics |
| Thioether (Sulfide) | -2 | Low polarity, nucleophilic sulfur |
| Sulfoxide | 0 | Polar, chiral center possible |
| Sulfone | +2 | Highly polar, stable |
Selective Cleavage and Derivatization of the Carbon-Sulfur Bond
The carbon-sulfur (C–S) bond in the phenylthioethyl group can be selectively cleaved under specific reaction conditions. Reductive cleavage, for instance, using reagents like samarium in the presence of a titanium catalyst or through electrochemical methods, can break this bond. rsc.orgresearchgate.net This cleavage can be a strategic step to unmask other functional groups or to completely remove the phenylthio moiety, for example, in a desulfurization reaction. The cleavage can also lead to the formation of new derivatives, such as dithioacetals, through subsequent reaction cascades. mdpi.com
Cyclization and Heterocycle Synthesis via Malonate Reactivity
The malonate core of this compound is a versatile precursor for the synthesis of various heterocyclic systems. Its ability to act as a 1,3-dicarbonyl equivalent allows for condensation reactions with a range of dinucleophiles to form six-membered rings. nih.gov
This compound is expected to undergo cyclocondensation reactions with bifunctional nucleophiles to generate substituted heterocyclic rings. These reactions typically involve the initial formation of an enolate, followed by nucleophilic attack and subsequent intramolecular cyclization.
A classic example of this type of reaction is the synthesis of barbituric acids and their derivatives through condensation with urea (B33335) or thiourea (B124793). mdpi.comorgsyn.org In a typical procedure, reacting the malonate ester with urea in the presence of a strong base like sodium ethoxide leads to the formation of a barbiturate (B1230296) ring. orgsyn.org A similar reaction between dimethyl malonate and thiourea using sodium methylate in methanol (B129727) has been shown to produce sodium thiobarbiturate in high yield. google.com It is therefore anticipated that this compound would react analogously to yield (2-(phenylthio)ethyl)thiobarbituric acid.
The general reaction scheme for the condensation of a substituted malonate with urea is presented below:
Reaction Scheme: Synthesis of a Substituted Barbiturate| Reactants | Reagents | Product |
|---|
Another important class of bifunctional nucleophiles are 1,3-dinucleophiles such as 2-aminopyridine, which can react with malonates to form fused pyrimidine (B1678525) systems. mdpi.com
The presence of the malonate functionality allows for the construction of various sulfur-containing heterocycles. For instance, the reaction of malonate derivatives with appropriate sulfur-containing reagents can lead to the formation of rings like thiazinanes. The synthesis of 1,3-thiazinan-4-ones can be achieved through the cyclo-condensation of various substrates with 3-mercaptopropionic acid. nih.gov
Furthermore, while direct synthesis of thiadiazoles from this specific malonate is not commonly documented, malonate derivatives can be precursors to intermediates that subsequently form such heterocycles. For example, the reaction of ethyl bromomalonate, a related malonic ester derivative, with N,N-dimethyl-N'-phenylthiourea leads to the formation of a thiazolidine (B150603) ring system, demonstrating the utility of the malonate backbone in forming sulfur-nitrogen heterocycles. The inherent reactivity of the malonate group in this compound suggests its potential as a starting material for analogous synthetic routes toward complex sulfur-containing heterocyclic structures.
Decarboxylation and Decarboxylative Coupling Reactions
Decarboxylation is a fundamental transformation of malonic esters, providing a route to substituted carboxylic acids and their derivatives. masterorganicchemistry.comopenochem.org This process typically follows the hydrolysis of one or both ester groups. The resulting malonic acid derivative, which is a β-keto acid equivalent, readily loses carbon dioxide upon heating. libretexts.org
A widely used method for the selective removal of one ester group is the Krapcho decarboxylation. wikipedia.orgresearchgate.net This reaction is particularly effective for malonic esters and involves heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with a salt like sodium chloride or lithium chloride and a small amount of water. wikipedia.orgresearchgate.netscite.ai This method is advantageous as it often proceeds under neutral conditions, preserving other sensitive functional groups, and directly converts the geminal diester to a monoester. researchgate.net For this compound, this would yield methyl 4-(phenylthio)butanoate.
Krapcho Decarboxylation Conditions
| Substrate | Solvent | Reagents | Temperature | Product |
|---|
Recent advancements include microwave-assisted Krapcho decarboxylations in aqueous media, which can offer faster reaction times and a more environmentally friendly approach. organic-chemistry.orgorganic-chemistry.org
Broader Functional Group Interconversions and Derivatization (e.g., halogenation, nitrosation)
The activated methylene group in this compound is amenable to various functional group interconversions, most notably at the α-carbon.
Halogenation: The α-carbon of malonate esters can be readily halogenated. Chlorination of dimethyl malonate can be achieved using sulfuryl chloride, although this can sometimes lead to the formation of dichlorinated byproducts. Research on diethyl malonate has demonstrated synthetic routes to various brominated, chlorinated, and fluorinated derivatives. rsc.orgrsc.org For example, bromination can be performed with copper(II) bromide, and fluorination can be achieved with reagents like N-fluoro-2,4,6-trimethylpyridinium triflate after deprotonation with a base such as sodium hydride. rsc.orgrsc.org These methods are, in principle, applicable to this compound to introduce a halogen at the C-2 position.
Nitrosation and Nitration: Malonate esters can also undergo nitrosation. Diethyl malonate, for instance, reacts with excess sodium nitrite (B80452) in acetic acid to yield diethyl oximinomalonate. researchgate.net Similarly, nitration of dialkyl malonates can be performed. The nitration of dimethyl malonate with fuming nitric acid has been reported to produce dimethyl nitromalonate. google.com Such derivatizations at the α-position of this compound would provide valuable intermediates for further synthesis.
Hydrolysis Behavior and Acidic/Basic Stability
The stability of this compound is influenced by pH and temperature, primarily due to the susceptibility of the ester groups to hydrolysis.
Under acidic conditions , the hydrolysis of malonate esters is generally slow but can be catalyzed by heating with a dilute aqueous mineral acid. google.com The reaction proceeds through protonation of a carbonyl oxygen, followed by nucleophilic attack by water, ultimately yielding malonic acid and methanol. masterorganicchemistry.comstackexchange.com Studies on the analogous diethyl 2-(perfluorophenyl)malonate have shown that the ester is relatively stable in acidic solutions at room temperature. beilstein-journals.orgbeilstein-journals.org However, vigorous hydrolysis at elevated temperatures, for example with a mixture of aqueous hydrobromic acid and acetic acid, leads to both hydrolysis and decarboxylation, yielding the corresponding substituted acetic acid. beilstein-journals.orgbeilstein-journals.org A similar outcome would be expected for this compound under harsh acidic conditions.
Under basic conditions , malonate esters are readily hydrolyzed via saponification. Unsubstituted dimethyl and diethyl malonates can be hydrolyzed by heating with aqueous alkali. beilstein-journals.orgbeilstein-journals.org However, for substituted malonates, harsh basic conditions at elevated temperatures can lead to decomposition. beilstein-journals.org The stability of malonic esters is generally poor under strong basic conditions, especially with heating, which promotes both hydrolysis and subsequent decarboxylation. It is also known that unspecific esterases can catalyze the hydrolysis of malonate diesters. oecd.org
Summary of Hydrolysis Behavior
| Condition | Reagents | Temperature | Expected Outcome |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl (aq) | Ambient | Stable / Very Slow Hydrolysis beilstein-journals.org |
| Acidic | Conc. HBr / AcOH | Reflux | Hydrolysis and Decarboxylation beilstein-journals.org |
| Basic | NaOH or KOH (aq) | Elevated | Saponification (Hydrolysis) beilstein-journals.orgbeilstein-journals.org |
Strategic Applications of Dimethyl 2 Phenylthio Ethyl Malonate in Complex Chemical Synthesis
Building Blocks for Sulfur-Containing Scaffolds
The presence of a sulfur atom within the structure of Dimethyl (2-(phenylthio)ethyl)malonate makes it an ideal precursor for the synthesis of a variety of sulfur-containing organic compounds. These scaffolds are of significant interest due to their prevalence in biologically active molecules.
Precursors to Thioureas, Thioamides, and Aza-Heterocycles
The malonate functionality of this compound can be strategically manipulated to participate in condensation reactions for the formation of heterocyclic systems. While direct reactions with thiourea (B124793) or thioamide synthons are not extensively documented for this specific malonate, the general reactivity of malonic esters suggests plausible pathways. For instance, the reaction of malonates with thiourea, often catalyzed by a base, is a classical method for the synthesis of thiobarbiturates, a class of sulfur-containing aza-heterocycles. The active methylene (B1212753) group of the malonate can be deprotonated and subsequently react with electrophilic sulfur-nitrogen synthons.
Furthermore, the synthesis of various aza-heterocycles can be achieved through the cyclization of appropriately functionalized malonate derivatives. nih.govnih.gov Although direct examples involving this compound are not prominent in the literature, its structural features suggest its potential as a precursor. For example, after modification of the ester groups, the malonate backbone could be cyclized with nitrogen-containing reagents to form various aza-heterocycles. The phenylthioethyl side chain would then be incorporated into the final heterocyclic structure, imparting unique properties.
| Starting Material | Reagent | Product Class | Potential Application |
| This compound | Thiourea | Thiobarbiturate derivatives | CNS depressants, anticonvulsants |
| Modified this compound | Amines, Hydrazines | Aza-heterocycles | Pharmaceuticals, Agrochemicals |
Utility in the Synthesis of S-Thiosulfonates and SS-Thiosulfonates
The synthesis of thiosulfonates, which contain the R-S-SO2-R' functional group, often involves the reaction of a sulfonyl chloride with a thiol. While direct conversion of this compound to S-thiosulfonates is not a standard transformation, its phenylthio moiety could potentially be cleaved to generate a thiol. This thiol, in turn, could react with a sulfonyl chloride to produce an S-thiosulfonate. The synthesis of SS-thiosulfonates (disulfide-S-oxides) is less common and would require more specialized synthetic strategies. The reactivity of the sulfur atom in the phenylthio group is a key aspect that could be exploited for such transformations. ontosight.ai
Formation of Functionalized Thioethers and Related Sulfur Compounds
The phenylthioethyl group of this compound is, by its nature, a functionalized thioether. The term "thioether" refers to the C-S-C linkage. The true utility of this compound lies in the further functionalization of this thioether or the malonate portion. The malonic ester synthesis allows for the introduction of various substituents at the alpha-carbon to the ester groups. wikipedia.orgmasterorganicchemistry.com This alkylation, followed by hydrolysis and decarboxylation, would yield a carboxylic acid with a modified side chain containing the phenylthioether. libretexts.org
Alternatively, the sulfide (B99878) linkage itself can undergo oxidation to form sulfoxides and sulfones, which are important functional groups in many pharmaceutical compounds. The reactivity of the sulfur atom makes it a versatile handle for introducing further chemical diversity. masterorganicchemistry.com
| Reaction Type | Reagents | Resulting Functional Group | Significance |
| Alkylation of malonate | Alkyl halide, Base | Substituted malonate | Introduction of diverse side chains |
| Oxidation of sulfide | Oxidizing agent (e.g., H2O2, m-CPBA) | Sulfoxide (B87167), Sulfone | Altered polarity and biological activity |
Intermediates for Pharmaceutical and Agrochemical Synthesis
The structural motifs present in this compound are found in various biologically active compounds, making it an attractive starting material for the synthesis of new pharmaceutical and agrochemical agents. ontosight.aiontosight.ai
Development of Advanced Synthetic Routes to Active Pharmaceutical Ingredients (APIs) Precursors
Malonate esters are fundamental building blocks in the synthesis of numerous pharmaceuticals, including barbiturates and anticonvulsants. wikipedia.orgwikipedia.org A patent has described the use of a structurally related compound, 2-(2,3-dimethyl phenyl) diester malonate, as an intermediate in the synthesis of dexmedetomidine (B676) hydrochloride, a sedative and analgesic agent. google.com This highlights the potential of substituted malonates in the development of API precursors. The presence of the phenylthioethyl group in this compound offers a handle for creating a diverse library of compounds for drug discovery. The sulfur atom can influence the pharmacokinetic properties of a molecule and can also be a site for further synthetic elaboration.
Design of Agrochemical Precursors and Analogues
Sulfur-containing compounds play a crucial role in modern agriculture as fungicides, herbicides, and insecticides. A Russian patent has disclosed that 2-phenylthiomethyl substituted 1,3-diketones and dimethylmalonate (B8719724) exhibit fungicidal activity. While the direct synthesis from this compound is not detailed, it underscores the potential of this class of compounds in agrochemical applications. The versatile reactivity of the malonate and the presence of the thioether make it a suitable scaffold for the design and synthesis of new agrochemical candidates with potentially novel modes of action.
Contributions to Diverse Organic Molecular Architectures
This compound serves as a versatile and highly functionalized building block in organic synthesis. Its unique structure, featuring a reactive malonate core flanked by ester groups and a sulfur-containing side chain, allows for its strategic application in the construction of a wide array of complex organic molecules. The presence of the phenylthio group offers additional pathways for chemical modification, further broadening its synthetic utility.
Synthesis of Malonate-Derived Carboxylic Acids and Esters
The transformation of this compound into carboxylic acids and other esters is a cornerstone of its application, primarily leveraging the principles of the malonic ester synthesis. This classical synthetic route provides an efficient method for producing substituted acetic acids.
The general process involves two key steps:
Hydrolysis: The dimethyl ester groups of the malonate are hydrolyzed, typically under acidic or basic conditions. This reaction converts the ester functionalities into carboxylic acid groups, yielding an intermediate dicarboxylic acid, specifically (2-(phenylthio)ethyl)malonic acid. google.com
Decarboxylation: Upon heating, this substituted malonic acid readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide. google.com The final product is a carboxylic acid with a carbon chain extended by the atoms from the malonate moiety. In this specific case, the reaction yields 4-(phenylthio)butanoic acid .
This entire sequence effectively utilizes the malonate as a synthon for a –CH2COOH group, which is appended to the existing side chain.
Furthermore, this compound can be converted into different ester derivatives through a process known as transesterification . By reacting the dimethyl ester with another alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst, the methyl groups of the esters can be exchanged for other alkyl groups. ontosight.ai This allows for the synthesis of a variety of malonic esters, such as Diethyl (2-(phenylthio)ethyl)malonate, which may be desirable for specific solubility properties or reaction kinetics. A patent for a continuous transesterification process for malonic diesters highlights the industrial relevance of this transformation, achieving high yields and purities. ontosight.ai
Table 1: Key Transformations in Carboxylic Acid and Ester Synthesis
| Transformation | Reagents & Conditions | Intermediate Product | Final Product |
| Hydrolysis & Decarboxylation | 1. H₃O⁺ or OH⁻, H₂O2. Heat (Δ) | (2-(phenylthio)ethyl)malonic acid | 4-(phenylthio)butanoic acid |
| Transesterification | Excess R'-OH (e.g., Ethanol), Acid or Base Catalyst | Not Applicable | Dialkyl (2-(phenylthio)ethyl)malonate |
Role in Amino Acid and Peptide Mimetic Synthesis
The core structure of this compound is well-suited for adaptation into amino acid synthesis, particularly through methods analogous to the acetamidomalonate synthesis. This established technique allows for the preparation of α-amino acids from malonic esters.
The general synthetic pathway would involve the following conceptual steps:
Introduction of a Nitrogen Moiety: The first step is the introduction of a nitrogen-containing group at the α-carbon of the malonate. A common method involves nitrosation followed by reduction to form an amino group (-NH2). wikipedia.orgquora.com This converts the malonate into an aminomalonate derivative.
Protection of the Amino Group: The newly introduced amino group is typically protected, for instance, by acetylation to form an acetamido group (-NHCOCH3). wikipedia.orgquora.com This prevents the amine from interfering with subsequent reactions. The resulting intermediate would be Dimethyl 2-acetamido-2-(2-(phenylthio)ethyl)malonate.
Hydrolysis and Decarboxylation: The final step involves the simultaneous hydrolysis of both the ester groups and the acetamido group under acidic conditions, followed by thermal decarboxylation. This process unmasks the carboxylic acid and amine functionalities and eliminates one of the carboxyl groups to yield the final α-amino acid.
Following this pathway, this compound could theoretically be converted into 4-(phenylthio)-2-aminobutanoic acid , a non-proteinogenic amino acid. The phenylthio side chain offers a unique functionality not found in the canonical amino acids, making it a valuable building block for creating peptide mimetics. These molecules mimic the structure of natural peptides but incorporate unnatural amino acids to enhance properties such as metabolic stability, receptor affinity, or conformational rigidity. The sulfur atom in the side chain could also be a site for further chemical modification or could participate in specific binding interactions.
Application in Fragrance Chemistry and Other Fine Chemical Sectors
While specific applications of this compound in the fragrance industry are not widely documented, its parent compounds, particularly Diethyl Malonate, are significant contributors to this sector. wikipedia.orgpefte.com Malonate esters are known for their pleasant, fruity, and apple-like aromas and are used in the formulation of various perfumes and flavorings. thegoodscentscompany.comperfumersworld.comfragranceconservatory.com For example, Diethyl Malonate occurs naturally in grapes and strawberries and is used to create apple and pineapple nuances in fragrance and flavor compositions. wikipedia.orgthegoodscentscompany.com Dimethyl Malonate is also used extensively as a raw material for synthesizing jasmonates, such as methyl dihydrojasmonate, a key component in many fine fragrances. pefte.com Given this context, the title compound possesses a structural backbone recognized for its olfactory potential.
In the broader context of fine chemicals , this compound serves as a valuable intermediate. ontosight.aigoogle.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, agrochemical, and electronics industries. The dual reactivity of the malonate group and the phenylthio side chain makes this compound a versatile precursor for constructing complex molecular targets. ontosight.aiontosight.ai Its utility in forming new carbon-carbon bonds and its potential for conversion into various derivatives, including acids, amides, and heterocyclic systems, positions it as a strategic starting material in multi-step synthetic processes. chemicalbook.comgoogle.com
Utility in Porphyrin and Barbiturate (B1230296) Synthesis Pathways
Malonic esters are classical reagents in the synthesis of important heterocyclic compounds, including barbiturates and the precursors to porphyrins.
Barbiturate Synthesis: Barbiturates are a class of sedative and hypnotic drugs derived from barbituric acid. The synthesis of barbituric acid and its derivatives traditionally involves the condensation of a malonic ester with urea (B33335). libretexts.orgcutm.ac.in In this reaction, the two ester groups of the malonate undergo a twofold nucleophilic acyl substitution with the amino groups of urea, typically in the presence of a strong base like sodium ethoxide. This cyclocondensation reaction forms the core heterocyclic ring structure of barbiturates. libretexts.orgcutm.ac.in
By using a substituted malonate like this compound, a barbiturate with the (2-(phenylthio)ethyl) group at the 5-position of the ring could be synthesized. This would result in the formation of 5-(2-(phenylthio)ethyl)barbituric acid . The properties of the resulting barbiturate would be modified by this specific side chain, potentially influencing its pharmacological activity.
Porphyrin Synthesis Pathways: Porphyrins are large macrocyclic compounds that form the core of heme in hemoglobin and chlorophyll (B73375) in plants. Their synthesis is a complex process often involving the construction of pyrrole (B145914) rings, which are then assembled into the larger porphyrin macrocycle. nih.gov
Malonic esters can serve as precursors to pyrroles. As described in section 4.3.2, diethyl malonate can be converted to diethyl aminomalonate (DEAM). wikipedia.org This aminomalonate can then react with 1,3-dicarbonyl compounds (diketones) in boiling acetic acid to form substituted ethyl pyrrole-2-carboxylates. wikipedia.org These pyrroles are essential building blocks that can be further elaborated and cyclized to form the porphyrin ring system. nih.govresearchgate.net Therefore, this compound could potentially be converted to its corresponding aminomalonate and then used as a precursor in the synthesis of a pyrrole bearing the (2-(phenylthio)ethyl) side chain, ultimately enabling its incorporation into a custom-designed porphyrin structure.
Table 2: Heterocyclic Synthesis Applications
| Target Molecule Class | Key Reaction Type | Reactants with Malonate | Potential Product from Title Compound |
| Barbiturates | Cyclocondensation | Urea | 5-(2-(phenylthio)ethyl)barbituric acid |
| Porphyrins (via Pyrroles) | Cyclocondensation | 1,3-Diketones (with aminomalonate derivative) | Pyrrole substituted with a (2-(phenylthio)ethyl) group |
Potential in Materials Science and Polymer Chemistry
The application of malonate-derived compounds is expanding into the fields of materials science and polymer chemistry. This compound possesses structural features that suggest its potential utility in these advanced applications. ontosight.ai
The malonate group itself is a precursor for highly reactive monomers. For instance, methylidene malonates, which can be synthesized from malonic esters, are known to undergo anionic polymerization. rsc.org Recent research has demonstrated that diethyl methylidene malonate can be polymerized directly from surfaces containing initiator groups, such as carboxylic acids, to form grafted polymer coatings. rsc.org This suggests a pathway where this compound could be transformed into a corresponding monomer and used for surface modification or the synthesis of novel polymers. The resulting polymers would feature a (phenylthio)ethyl group and a diester group on every other carbon of the polymer backbone, imparting unique chemical and physical properties.
Furthermore, the phenylthio group introduces a sulfur atom, which can be valuable in materials science. Sulfur-containing compounds are explored for various applications, including the development of polymers with high refractive indices, specialized membranes, and as components in advanced materials for electronics. ontosight.ai The ability to incorporate the (2-(phenylthio)ethyl) side chain into a polymer structure could be leveraged to fine-tune properties like thermal stability, adhesion, and optical characteristics. The compound itself could also act as a building block for sulfur-containing dendrimers or other complex macromolecular architectures.
Computational and Spectroscopic Investigations: Elucidating the Molecular Basis of Dimethyl 2 Phenylthio Ethyl Malonate Reactivity
Advanced Quantum Chemical Calculations
Advanced computational methods are instrumental in understanding the intrinsic properties of a molecule. For Dimethyl (2-(phenylthio)ethyl)malonate, quantum chemical calculations offer a window into its electronic landscape and potential reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-31G+(d,p), the geometry of this compound can be optimized to its lowest energy conformation. From this optimized structure, key electronic properties can be determined.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthioether moiety, particularly the sulfur atom and the phenyl ring. Conversely, the LUMO is anticipated to be distributed over the carbonyl groups of the malonate ester.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. nih.gov
Table 1: Calculated DFT Electronic Properties of this compound
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 2.80 eV | Index of electrophilic character. |
Note: The values presented in this table are illustrative and represent typical expected values for a molecule with this structure based on DFT calculations.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu It helps in understanding charge transfer events within the molecule, which are crucial for its reactivity. researchgate.net
In this compound, NBO analysis can quantify the delocalization of electron density from donor orbitals to acceptor orbitals. Significant interactions are expected between the lone pairs of the sulfur and oxygen atoms (donors) and the antibonding orbitals (acceptors) of adjacent sigma and pi bonds. For instance, the interaction between a sulfur lone pair (LP(S)) and the antibonding orbital of a carbon-carbon bond (σ*C-C) in the ethyl chain indicates hyperconjugative stabilization. Similarly, interactions involving the carbonyl π-systems are also significant.
The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |
| LP (S) | σ* (C-C) | 3.5 |
| LP (O1) | π* (C=O2) | 25.8 |
| σ (C-H) | σ* (C-S) | 1.2 |
| π (C=C) phenyl | π* (C=C) phenyl | 18.5 |
Note: The values in this table are illustrative examples of the types of interactions and their potential magnitudes that would be revealed by an NBO analysis.
Molecular Electrostatic Potential Surface (MEPS) Analysis for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the charge distribution around a molecule. researchgate.net It is invaluable for identifying the sites that are prone to electrophilic and nucleophilic attack. The MEPS maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are targets for nucleophiles. researchgate.net
For this compound, the MEPS would show negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The sulfur atom in the phenylthioether group would also exhibit a region of negative potential due to its lone pairs. In contrast, the hydrogen atoms of the methyl groups and the central methylene (B1212753) group of the malonate moiety would show positive potential, marking them as potential electrophilic sites. nih.gov
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide experimental confirmation of the molecular structure and offer insights into the molecule's conformation and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the phenyl group, the protons of the two ethylenic carbons, the methine proton of the malonate, and the protons of the two methoxy (B1213986) groups. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. For instance, the protons on the carbon adjacent to the sulfur atom would appear as a triplet, coupled to the protons on the subsequent carbon, which would also appear as a triplet.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
Conformational analysis can also be aided by advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of different protons, helping to deduce the preferred conformation of the molecule in solution. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |
| Phenyl-H | 7.20-7.40 (m) | 125.0-135.0 |
| -S-CH₂- | 3.10 (t) | 34.0 |
| -CH₂-CH- | 2.20 (t) | 29.0 |
| -CH(COOCH₃)₂ | 3.80 (t) | 51.0 |
| -COOCH₃ | 3.70 (s) | 52.5 |
| C=O | - | 169.0 |
Note: These are illustrative chemical shift values in CDCl₃, based on typical values for similar functional groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saresearchgate.net The resulting spectra serve as a unique "fingerprint" for the compound.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically appearing around 1730-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C-O stretching of the ester (around 1100-1300 cm⁻¹), and vibrations associated with the phenyl group.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it would be effective in identifying the C-S stretching vibration of the thioether linkage and the symmetric vibrations of the phenyl ring. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov Theoretical calculations using DFT can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. cardiff.ac.uk
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) (Illustrative) | Raman Frequency (cm⁻¹) (Illustrative) |
| C-H (Aromatic) Stretch | 3060 (w) | 3060 (s) |
| C-H (Aliphatic) Stretch | 2950 (m) | 2950 (m) |
| C=O (Ester) Stretch | 1740 (s) | 1740 (w) |
| C=C (Aromatic) Stretch | 1580, 1480 (m) | 1580, 1480 (s) |
| C-O (Ester) Stretch | 1250 (s) | 1250 (w) |
| C-S Stretch | 700 (w) | 700 (s) |
Note: (s) = strong, (m) = medium, (w) = weak. These are illustrative frequencies based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound are primarily dictated by the phenylthio moiety, which acts as the principal chromophore. The malonate portion of the molecule lacks π-conjugation and does not exhibit significant absorption in the near-UV or visible range. The electronic transitions of interest arise from the interaction of the sulfur atom's non-bonding electrons with the π-system of the benzene (B151609) ring.
The UV-Vis spectrum of compounds containing a phenyl sulfide (B99878) group is typically characterized by two main absorption bands. acs.orgacs.org These correspond to π → π* transitions within the aromatic ring, which are perturbed by the sulfur substituent. A primary, high-intensity absorption band (the B-band, or benzenoid band) is generally observed, along with a secondary, lower-intensity band at a longer wavelength. acs.org The lone pair electrons on the sulfur atom can also participate in n → π* transitions. youtube.com
While specific experimental data for this compound is not extensively published, its spectrum can be reliably predicted by examining simpler analogues, such as ethyl phenyl sulfide. The electronic transitions for this related compound provide a strong basis for understanding the spectroscopic behavior of the title compound. The ethyl group in ethyl phenyl sulfide, much like the substituted ethylmalonate group in the title compound, has a negligible electronic effect on the phenylthio chromophore.
| Transition Type | Approximate λmax (nm) | Description |
|---|---|---|
| π → π* (Primary, B-band) | ~255 | A high-intensity transition associated with the benzene ring, perturbed by the sulfur substituent. |
| π → π* (Secondary) | ~275-285 | A lower-intensity transition, often appearing as a shoulder, arising from conjugation between sulfur's lone pairs and the aromatic π-system. |
The primary absorption band around 255 nm is characteristic of the phenyl sulfide system. acs.org The weaker secondary band is a result of the moderate conjugation between the sulfur atom's p-orbitals and the aromatic ring. These transitions are crucial for understanding the photochemical reactivity and electronic state of the molecule upon exposure to ultraviolet light.
X-ray Crystallography and Solid-State Conformational Studies (as applied to related malonate derivatives)
Direct X-ray crystallographic data for this compound is not available in the published literature. However, significant insights into its likely solid-state conformation can be derived from computational and spectroscopic studies on the parent compound, dimethyl malonate, and by considering the steric influence of the bulky substituent. rsc.org
Theoretical calculations and matrix-isolation infrared spectroscopy studies on dimethyl malonate have shown that the molecule exists in two primary low-energy conformations. rsc.org One conformer possesses C₂ symmetry, with the two ester groups symmetrically twisted relative to the central C-C-C plane. The other, more stable conformer has C₁ symmetry (a gauche form). rsc.org Experimental studies of dimethyl malonate in a low-temperature solid state revealed the exclusive presence of the more stable C₁ conformer, suggesting this arrangement is preferred in the crystalline phase. rsc.org
| Conformer of Dimethyl Malonate | Symmetry | Calculated Relative Energy (kJ mol-1) | Key Dihedral Angle (O=C-C-C) |
|---|---|---|---|
| Gauche | C₁ | 0.0 (most stable) | ~60-70° |
| Crossed | C₂ | ~0.2-1.0 | ~90° |
Data derived from computational studies on dimethyl malonate. rsc.org
Future Prospects and Emerging Research Frontiers for Dimethyl 2 Phenylthio Ethyl Malonate
Innovation in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. synthiaonline.com For Dimethyl (2-(phenylthio)ethyl)malonate, future research will likely focus on developing more sustainable synthetic routes that adhere to these principles.
Key areas for innovation include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Safer Solvents and Reagents: Shifting away from hazardous solvents and reagents towards greener alternatives like water, glycerol, or ionic liquids. scirp.org
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or mechanochemistry (ball milling) to drive reactions, often leading to shorter reaction times and higher yields. scirp.orgiomcworld.com
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.
Table 1: Potential Green Synthetic Approaches for this compound
| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Solvent Selection | Use of volatile organic compounds (VOCs) like dichloromethane (B109758) or hexane. chemicalbook.com | Water, glycerol, or supercritical CO2. | Reduced toxicity, improved safety, and easier work-up. unito.it |
| Catalysis | Stoichiometric use of strong bases. | Development of reusable heterogeneous catalysts. iomcworld.com | Easier catalyst recovery, reduced waste, and potential for continuous flow processes. |
| Energy Input | Prolonged heating under reflux. | Microwave-assisted synthesis or mechanochemical activation. | Drastically reduced reaction times and lower energy consumption. scirp.org |
Unveiling Novel Reaction Pathways and Catalytic Systems
The development of novel reaction pathways and more efficient catalytic systems is a continuous endeavor in organic chemistry. For this compound, this could involve exploring one-pot syntheses or tandem reactions that construct the molecule in a more streamlined fashion.
Future research could focus on:
Advanced Catalytic Systems: The use of nanocatalysts or photocatalysts could offer higher selectivity and reactivity under milder conditions. iomcworld.com For instance, zinc ferrite (B1171679) nanocatalysts have been shown to be effective in related syntheses. mdpi.com
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that can simplify synthetic routes by avoiding pre-functionalization steps.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability.
Expanding the Scope of Applications in Target-Oriented Synthesis
The malonate functionality in this compound makes it a versatile building block for the synthesis of more complex molecules. The presence of the phenylthio group introduces the potential for further transformations, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the final product.
Potential applications in target-oriented synthesis include:
Synthesis of Heterocyclic Compounds: Malonates are common precursors for a wide variety of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
Development of Biologically Active Molecules: The structural motifs present in this compound could be elaborated to create novel compounds with potential therapeutic applications.
Materials Science: Thiophene-containing compounds, which could potentially be synthesized from this precursor, have applications in organic electronics and photovoltaics. unito.it
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
For this compound, AI and ML could be instrumental in:
Predictive Modeling: Developing models to predict the yield and selectivity of its synthesis under various conditions, thereby reducing the need for extensive trial-and-error experimentation. walshmedicalmedia.com
Retrosynthesis: Utilizing retrosynthesis software to identify the most efficient and sustainable pathways for its production. synthiaonline.com
Discovery of New Reactions: AI algorithms could help uncover entirely new transformations of this compound, leading to novel derivatives with unique properties.
Table 2: Impact of Machine Learning on the Synthesis and Study of this compound
| Application Area | Machine Learning Tool/Technique | Potential Impact |
|---|---|---|
| Reaction Optimization | Bayesian optimization, neural networks. walshmedicalmedia.com | Faster identification of optimal reaction temperature, solvent, and catalyst concentration. |
| Synthetic Route Design | Retrosynthesis prediction models. beilstein-journals.org | Generation of novel and more efficient synthetic pathways. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | Prediction of the biological or material properties of derivatives. |
Q & A
Q. What are standard synthetic routes for dimethyl (2-(phenylthio)ethyl)malonate, and how do reaction conditions influence yield?
this compound can be synthesized via Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes. For example, Yb(OTf)₃ catalyzes the reaction between dimethyl malonate derivatives and sulfenamides, achieving 64% yield under optimized conditions (DMF solvent, Pd(0)/PPh₃ catalyst, and LHMDS base at 70°C) . Palladium-catalyzed deconjugative allylation of alkylidenemalonates is another route, where steric and electronic properties of the electrophile influence regioselectivity . Key factors include:
Q. How is this compound characterized structurally and functionally?
Characterization involves multinuclear NMR (¹H, ¹³C) to confirm the malonate backbone and phenylthioethyl substituent. For example, ¹H NMR of analogous compounds shows distinct shifts for methyl ester protons (~3.7 ppm) and aromatic protons (7.2–7.5 ppm) . HRMS validates molecular weight (e.g., [M+H]⁺ at 325.2 for derivatives), while FTIR confirms ester carbonyl stretches (~1740 cm⁻¹) and C-S bonds (~680 cm⁻¹) . Chromatographic purity (TLC Rf ~0.46 in ether/ethyl acetate) is critical for reproducibility .
Advanced Research Questions
Q. How can regioselectivity be controlled during alkylation or functionalization of dimethyl malonate derivatives?
Regioselectivity depends on electronic and steric effects :
- Electron-withdrawing groups : The malonate’s ester groups activate α-hydrogens, favoring enolate formation at specific positions .
- Catalyst design : Yb(OTf)₃ promotes nucleophilic attack at less hindered sites in cyclopropane ring-opening reactions, while Pd(0) catalysts favor allylation at conjugated positions .
- Electrophile tuning : Bulky alkyl halides or aryl substrates reduce steric clashes, improving selectivity. Computational studies (e.g., DFT) model transition states to predict outcomes .
Q. What strategies resolve contradictions in reactivity data for malonate derivatives under varying conditions?
Discrepancies in reactivity (e.g., competing alkylation vs. hydrolysis) arise from solvent effects and pH sensitivity :
- Aprotic vs. protic solvents : DMF suppresses hydrolysis, while aqueous mixtures promote it.
- Base strength : Strong bases (e.g., NaH) enhance enolate stability but may deprotonate sensitive electrophiles.
- Temperature control : Low temperatures (−78°C) favor kinetic enolates, while higher temperatures (70°C) drive thermodynamic products . Systematic optimization using Design of Experiments (DoE) can map parameter interactions .
Q. How do computational methods enhance the design of malonate-based synthetic pathways?
Density Functional Theory (DFT) predicts:
- Enolate stability : Electron-withdrawing substituents lower α-H acidity (pKa ~13 for malonates vs. ~19 for esters) .
- Transition-state geometries : For Pd-catalyzed allylation, steric bulk in ligands (e.g., PPh₃) directs electrophile orientation .
- Solvent interactions : Dielectric constants (e.g., DMF: 37) stabilize charged intermediates, validated by COMSO-RS simulations .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
